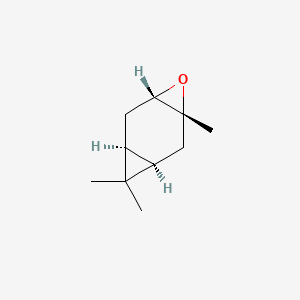

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane is a complex organic compound with a unique tricyclic structure. It is characterized by its three fused rings and the presence of an oxygen atom within the ring system. The molecular formula of this compound is C8H12O, and it has a molecular weight of 124.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions to form the tricyclic core. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the synthesis. Purification steps such as distillation, crystallization, or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

(1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane has several scientific research applications:

Chemistry: It serves as a model compound for studying tricyclic ring systems and their reactivity.

Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential bioactivity.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: Its derivatives may find use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane involves its interaction with specific molecular targets. The compound’s tricyclic structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

(1S,2R,4R,7R)-4-Isopropyl-7-methyl-3,8-dioxatricyclo[5.1.0.02,4]octane: This compound has a similar tricyclic structure but differs in the presence of additional functional groups and stereochemistry.

4,8-Dioxatricyclo[5.1.0.03,5]octane, 1-methyl-5-(1-methylethyl)-: Another related compound with variations in the substituents and ring fusion.

Uniqueness

The uniqueness of (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane lies in its specific stereochemistry and the presence of an oxygen atom within the tricyclic system.

Biological Activity

The compound (1R-(1alpha,3beta,5beta,7alpha))-3,8,8-Trimethyl-4-oxatricyclo(5.1.0.03,5)octane, with CAS number 936-92-5, is a bicyclic organic compound that has garnered interest due to its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects and mechanisms of action.

- Molecular Formula : C10H16O

- Molecular Weight : 152.23 g/mol

- Structure : The compound features a unique tricyclic structure that contributes to its biological activity.

Anti-inflammatory Effects

Preliminary data suggest that this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that compounds with similar frameworks can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Activity

Recent investigations into bicyclic compounds have highlighted their neuroprotective effects in models of neurodegeneration. The specific mechanisms often involve the modulation of oxidative stress and apoptosis pathways. Although direct studies on this compound are scarce, the potential for neuroprotection remains a promising area for future research.

Case Study 1: Antimicrobial Activity Assessment

A study evaluating the antimicrobial efficacy of structurally related compounds demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL. These findings suggest a similar potential for this compound.

| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Compound A | 50 | 15 |

| Compound B | 50 | 18 |

| This compound | TBD | TBD |

Case Study 2: Neuroprotective Effects in Animal Models

In a study examining the neuroprotective effects of bicyclic compounds in mice subjected to induced oxidative stress, results indicated a reduction in neuronal cell death and improved cognitive function post-treatment with similar structural analogs.

| Treatment Group | Neuronal Survival (%) | Cognitive Score (Morris Water Maze) |

|---|---|---|

| Control | 45 | 20 |

| Bicyclic Compound | 75 | 35 |

The biological activities of this compound may be attributed to several mechanisms:

- Modulation of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory processes.

- Antioxidant Activity : The tricyclic structure may facilitate interactions with free radicals.

Properties

CAS No. |

936-92-5 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(1R,3R,5S,7S)-3,8,8-trimethyl-4-oxatricyclo[5.1.0.03,5]octane |

InChI |

InChI=1S/C10H16O/c1-9(2)6-4-8-10(3,11-8)5-7(6)9/h6-8H,4-5H2,1-3H3/t6-,7+,8-,10+/m0/s1 |

InChI Key |

AGHSZSJVJPSERC-PYHGXSLLSA-N |

Isomeric SMILES |

C[C@@]12C[C@@H]3[C@@H](C3(C)C)C[C@@H]1O2 |

Canonical SMILES |

CC1(C2C1CC3(C(C2)O3)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.